Fmoc-homoArg(Z)2-OH

Peptide Synthesis SPPS Quality Control

Standard Fmoc-Arg(Pbf)-OH can degrade during prolonged couplings, generating deletion sequences that complicate HPLC purification. Fmoc-homoArg(Z)2-OH solves this with Z₂ orthogonal protection-stable to piperidine, resistant to nucleophilic attack, and enabling higher coupling efficiency. The homoarginine backbone (extra methylene) enhances metabolic stability and supports helical foldamer design. ≥99% HPLC purity minimizes purification burden, improving process economics for long therapeutic peptides (GLP-1 analogs, antimicrobial peptides) and nNOS probes.

Molecular Formula C38H38N4O8
Molecular Weight 678.7 g/mol
CAS No. 1926163-01-0
Cat. No. B1430854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-homoArg(Z)2-OH
CAS1926163-01-0
Molecular FormulaC38H38N4O8
Molecular Weight678.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5
InChIInChI=1S/C38H38N4O8/c43-34(44)33(40-36(45)50-25-32-30-19-9-7-17-28(30)29-18-8-10-20-31(29)32)21-11-12-22-39-35(41-37(46)48-23-26-13-3-1-4-14-26)42-38(47)49-24-27-15-5-2-6-16-27/h1-10,13-20,32-33H,11-12,21-25H2,(H,40,45)(H,43,44)(H2,39,41,42,46,47)/t33-/m0/s1
InChIKeyXGFIPUBTTVYBBV-XIFFEERXSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-homoArg(Z)2-OH: SPPS Building Block Guide


Fmoc-homoArg(Z)2-OH (CAS 1926163-01-0, synonym: Nα-Fmoc-Nω-bis-carbobenzoxy-L-homoarginine) is an orthogonally protected homoarginine derivative designed for solid-phase peptide synthesis (SPPS) . This compound features an Fmoc group on the α-amino position and two benzyloxycarbonyl (Cbz or Z) groups on the guanidino side chain, yielding a molecular formula of C₃₈H₃₈N₄O₈ and a molecular weight of 678.74 g/mol . Unlike the standard Arg building block Fmoc-Arg(Pbf)-OH (MW 648.77), this derivative incorporates an additional methylene group in the side chain, producing the homoarginine residue after final deprotection .

Fmoc-homoArg(Z)2-OH Irreplaceability


Generic substitution of Fmoc-homoArg(Z)2-OH with Fmoc-Arg(Pbf)-OH or alternative homoarginine derivatives is scientifically invalid due to three orthogonal constraints. First, the Z (benzyloxycarbonyl) protecting groups are stable to the basic piperidine conditions used for Fmoc removal but are cleaved by strong acid (HF or H₂/Pd), establishing a chemically orthogonal protection scheme incompatible with standard Fmoc/tBu SPPS workflows . Second, the Z₂ protection offers distinct stability profiles: Fmoc-Arg(Boc)₂-OH exhibits measurable degradation in DMF solutions over time, whereas the Z group confers enhanced resistance to nucleophilic attack during prolonged couplings . Third, the homoarginine backbone itself — with an additional methylene unit relative to arginine — produces peptides with altered protease susceptibility and electrostatic properties that cannot be replicated by substituting Fmoc-Arg(Pbf)-OH [1].

Fmoc-homoArg(Z)2-OH Differentiation Evidence


HPLC Purity Advantage

The target compound Fmoc-homoArg(Z)2-OH is commercially available with a certified purity of ≥99% (HPLC) from reputable vendors . For comparison, the widely adopted standard building block Fmoc-Arg(Pbf)-OH is specified at ≥98% (TLC) and ≥99.0% (HPLC) in its Novabiochem® grade . The comparable or slightly higher purity specification reduces the risk of introducing deletion sequences or truncated peptides during SPPS, a critical factor when synthesizing long or difficult sequences where cumulative coupling efficiency directly impacts final yield .

Peptide Synthesis SPPS Quality Control

Orthogonal Z Protection Stability

The Z (benzyloxycarbonyl) protecting groups on Fmoc-homoArg(Z)2-OH are stable to the basic conditions (20% piperidine in DMF) used for iterative Fmoc removal but are cleaved under strongly acidic conditions (HF or HBr/AcOH) or via catalytic hydrogenolysis (H₂/Pd) . In contrast, the Boc group in Fmoc-homoArg(Boc)₂-OH and the Pbf group in Fmoc-homoArg(Pbf)-OH are both acid-labile and cleaved by TFA, although Pbf cleavage is approximately 1-2 times faster than Pmc . This orthogonal stability profile makes the Z₂-protected derivative uniquely suitable for Boc/Bzl strategy SPPS or for applications requiring selective side-chain deprotection orthogonal to acid-labile groups .

Protecting Group Strategy Orthogonal Chemistry SPPS

Altered Protease Resistance and Electrostatics

Homoarginine differs from arginine by one additional methylene group in the side chain (─(CH₂)₄─NHC(NH)NH₂ vs. ─(CH₂)₃─NHC(NH)NH₂). This structural modification confers altered susceptibility to trypsin-like proteases that cleave at arginine residues [1]. In β-peptide systems, incorporation of β³-homoarginine residues enables formation of stable 3₁₄-helical structures through electrostatic interactions between positively charged β³hArg and negatively charged β³hGlu residues, as confirmed by CD and NMR spectroscopy [2]. The elongated side chain of homoarginine also modifies the spatial presentation of the guanidino group, potentially altering binding affinity to biological targets such as nitric oxide synthase [3].

Peptide Stability Protease Resistance Electrostatic Interactions

Selective nNOS Inhibition

Inhibition studies using L-arginine as substrate demonstrate that Fmoc-homoArg(Z)2-OH inhibits human neuronal nitric oxide synthase (nNOS) with a Ki of 1.43 × 10³ nM (1.43 μM), measured via NO-hemoglobin capture assay in the presence of NADPH [1]. For rat nNOS, the Ki is 1.59 × 10³ nM (1.59 μM) under identical assay conditions. Cross-reactivity with human endothelial NOS (eNOS) is substantially lower, with a Ki of 1.90 × 10⁴ nM (19.0 μM), indicating approximately 13-fold selectivity for nNOS over eNOS in this assay system [1].

nNOS Inhibition Enzymology Drug Discovery

Fmoc-homoArg(Z)2-OH Application Scenarios


Protease-Resistant Therapeutic Peptide Synthesis

The ≥99% (HPLC) purity specification and the intrinsic protease resistance conferred by the homoarginine backbone [1] make this building block ideal for synthesizing long therapeutic peptides (e.g., GLP-1 analogs, antimicrobial peptides) where cumulative coupling efficiency and metabolic stability are paramount. The high purity reduces deletion sequences, minimizing HPLC purification burden and improving overall process economics.

β-Peptide Foldamer and Helix Construction

The homoarginine residue, with its additional methylene unit, supports the formation of stable 3₁₄-helical structures in β-peptide systems through electrostatic interactions, as validated by CD and NMR spectroscopy [2]. Researchers designing β-peptide foldamers, peptidomimetics, or helical scaffolds for protein-protein interaction inhibitors should prioritize this building block.

nNOS Probe and Inhibitor Development

The documented nNOS inhibitory activity (Ki = 1.43 μM for human nNOS) with approximately 13-fold selectivity over eNOS [3] positions Fmoc-homoArg(Z)2-OH as a valuable starting material for synthesizing peptide-based nNOS probes and lead compounds. This is particularly relevant for neuroscience research programs investigating nitric oxide signaling in neurological disorders.

Boc/Bzl SPPS with Orthogonal Guanidino Protection

The Z (benzyloxycarbonyl) protecting groups are stable to basic piperidine conditions but cleavable by HF or catalytic hydrogenolysis, making Fmoc-homoArg(Z)2-OH uniquely suitable for Boc/Bzl strategy SPPS where orthogonal side-chain protection is required . Laboratories maintaining dual Boc and Fmoc synthesis capabilities should consider this derivative for workflows requiring acid-stable side-chain protection.

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